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Compound of Interest

Compound Name: Proadrenomedullin (1-20) (rat)

Cat. No.: B15139518

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-species activity of rat
Proadrenomedullin (1-20), also known as PAMP(1-20), with its orthologs and other alternative
peptides. The information presented is supported by experimental data to aid in research and
development decisions.

Executive Summary

Proadrenomedullin N-terminal 20 peptide (PAMP) is a bioactive peptide derived from the same
precursor as Adrenomedullin (AM). It exhibits a range of physiological activities, including
regulation of blood pressure, angiogenesis, and neurotransmission. The C-terminal region of
PAMP is highly conserved across mammalian species, suggesting a conservation of its core
functions. However, notable differences in receptor binding affinity and biological potency exist
between species. Rat PAMP(1-20) has demonstrated higher potency in binding to rat tissue
receptors compared to human PAMP, indicating a degree of species-specificity that is critical
for the design and interpretation of preclinical studies. PAMP primarily exerts its effects through
two receptors: the Mas-related G-protein-coupled receptor member X2 (MRGPRX2) and the
atypical chemokine receptor 3 (ACKR3), with distinct downstream signaling cascades.

Peptide Sequence Comparison

The amino acid sequence of PAMP(1-20) shows a high degree of conservation among
mammals, particularly in the C-terminal 12 amino acids, which are identical in rats, humans,
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and pigs.[1] This high homology suggests that the core functional domains of the peptide are
evolutionarily conserved.

Species Amino Acid Sequence (1-20)

Rat ARLDVASEFRKKWNKWALSR-NH:2
(presumed)?

Human ARLDVASEFRKKWNKWALSR-NHz[1]

Mouse AGPDTPSQFRKKWNKWALSR-NH:z

1The full sequence of rat PAMP(1-20) is not readily available in public databases, however,
there is 100% cross-reactivity reported between rat and human PAMP antibodies, and the C-
terminal 12 amino acids are confirmed to be identical. For the purpose of this guide, the human
sequence is used as a proxy for the rat sequence, reflecting the high degree of conservation.

Quantitative Comparison of Biological Activity

This section summarizes the available quantitative data on the receptor binding and functional
potency of PAMP from different species.

Receptor Binding Affinity

Studies on rat vascular smooth muscle cells (VSMC) have shown that amidated rat PAMP(1-
20) binds with high affinity. Notably, human PAMP is significantly less potent at binding to rat
receptors.
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Relative
. Receptor/Tissu Potency vs.
Ligand Kd (nM) IC50 (nM)
e Source Rat PAMP(1-
20)-NH:z
Rat PAMP(1-20)- Rat VSMC - .
NH:z Membranes
Human PAMP(1- RatVSMC
- ~700 ~1/20th[2]
20)-NH:z Membranes
Rat PAMP(1-20)- Rat VSMC
- ~700 ~1/20th[2]
OH Membranes
Rat PAMP(1-19)- RatVSMC
- ~350 ~1/10th[2]
NH:z Membranes
Rat Brain
Membranes
PAMP ] - 52 N/A
(Bombesin
Receptor)

Functional Potency

The functional activity of PAMP has been assessed in various assays. The following table
presents available ICso and ECso values. Direct comparative data for rat PAMP(1-20) in many
of these functional assays is limited in the current literature.
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Activity Assayed Peptide Species/Cell Line IC50 / EC50 (nM)
Inhibition of

Catecholamine Human PAMP(1-20) Rat PC12 cells ICs0 = 350[1]
Secretion

Inhibition of Nicotinic
Agonist Human PAMP(1-20) Rat PC12 cells ECso = 270[1]

Desensitization

Inhibition of )
Dispersed rat zona
Aldosterone Rat PAMP ICs0 = 2.0[3]
) glomerulosa cells
Production

B-arrestin-2
Recruitment via PAMP(1-20) HEK cells ECso > 10,000[4]
ACKR3

B-arrestin-2
Recruitment via PAMP-12 HEK cells ECso = 839[5]
ACKR3

B-arrestin-2
Recruitment via PAMP(1-20) HEK cells ECso = 6,200[5]
MrgXx2

[B-arrestin-2
Recruitment via PAMP-12 HEK cells ECso = 785[5]
MrgXx2

Signaling Pathways

PAMP activates distinct signaling pathways depending on the receptor it engages.

MRGPRX2 Signaling Pathway

Activation of the Mas-related G-protein-coupled receptor X2 (MRGPRX2) by PAMP initiates a
canonical G-protein signaling cascade. This pathway involves the activation of Phospholipase
C (PLC), leading to an increase in intracellular calcium and subsequent cellular responses,
such as degranulation in mast cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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